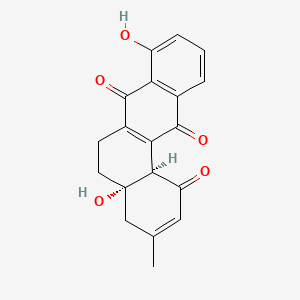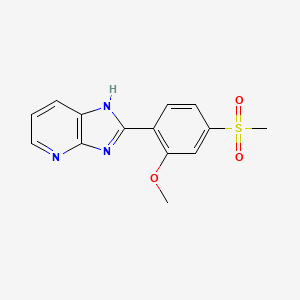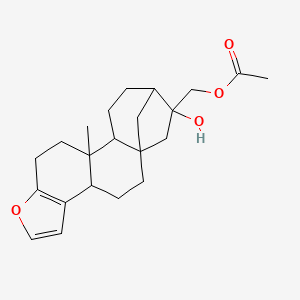
Cafestol acetate
Übersicht
Beschreibung
Cafestol acetate is a coffee-specific diterpene . It has anti-carcinogenic and anti-inflammatory activities . Cafestol stimulates apoptosis in cells associated with colorectal and renal cancer (Caki cells) . It is used to study mechanisms of anti-oxidation related to hydrogen peroxide induced oxidative stress and DNA damage .
Molecular Structure Analysis
Cafestol acetate has a molecular formula of C22H30O4 . The molecular weight is 358.5 g/mol . The exact mass and monoisotopic mass are 358.21440943 g/mol . The structure of Cafestol acetate has been elucidated by HRESIMS and NMR spectroscopic analysis .
Chemical Reactions Analysis
Cafestol acetate has been shown to have anticancer effects in various in vitro and in vivo cancer models . It exhibits diverse effects on different cancers, showing pro-apoptotic, cytotoxic, anti-proliferative, and anti-migratory properties .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Cafestol acetate has been found to have anti-inflammatory properties . It can help in reducing inflammation in the body, which is beneficial in managing conditions associated with chronic inflammation.
Anti-Carcinogenic Activity
Cafestol acetate has been identified as having anti-carcinogenic activities . It stimulates apoptosis in cells associated with colorectal and renal cancer (Caki cells) . This property makes it a potential candidate for cancer treatment and prevention.
Hepatoprotective Activity
Cafestol acetate has been shown to have hepatoprotective effects . This means it can help protect the liver from damage, which is crucial in maintaining overall health.
Anti-Diabetic Activity
Cafestol acetate has been found to have anti-diabetic properties . This suggests that it could potentially be used in the management of diabetes.
Anti-Osteoclastogenesis Activity
Cafestol acetate has been found to have anti-osteoclastogenesis activities . This means it can potentially inhibit the formation of osteoclasts, the cells that break down bone, thus helping in the management of conditions like osteoporosis.
Anti-Angiogenesis Activity
Cafestol acetate has been found to have anti-angiogenesis properties . This means it can inhibit the formation of new blood vessels, which is a crucial process in the growth and spread of cancer cells.
Antioxidant Activity
Cafestol acetate is used to study mechanisms of anti-oxidation related to hydrogen peroxide induced oxidative stress and DNA damage . This suggests that it has antioxidant properties, which can help protect the body’s cells from damage caused by free radicals.
Anti-Proliferative and Anti-Migratory Properties
Cafestol acetate has been shown to have anti-proliferative and anti-migratory properties in human prostate cancer cell lines PC-3, DU145, and LNCaP . This means it can inhibit the growth and spread of these cancer cells.
Wirkmechanismus
Target of Action
Cafestol acetate primarily targets several key proteins and receptors in the body. It acts as an agonist ligand for the nuclear receptors farnesoid X receptor and pregnane X receptor . These receptors play a crucial role in regulating lipid metabolism, inflammation, and endothelial function, which are pivotal in cardiovascular pathophysiology .
Mode of Action
Cafestol acetate interacts with its targets by blocking cholesterol homeostasis . It suppresses enzymes involved in bile acid synthesis, such as sterol 27-hydroxylase and cholesterol 7 alpha-hydroxylase . This leads to a decrease in major enzymes’ mRNA levels . Additionally, it has been shown to induce apoptosis and inhibit cell growth in various cancer models .
Biochemical Pathways
Cafestol acetate affects multiple biochemical pathways. It influences lipid metabolism through modulation of fat oxidation, bile acid synthesis, VLDL production, and lipoprotein concentrations . It also down-regulates inflammation mediators, increases glutathione (GSH), induces apoptosis of tumor cells, and inhibits angiogenesis .
Pharmacokinetics
About 70% of the consumption of cafestol acetate can be absorbed in the small intestine . In theory, glucuronidation and sulphation are the major pathways of xenobiotic biotransformation in mammalian species, which occurs largely in the liver, to produce water-soluble products that can be excreted by urine .
Result of Action
The molecular and cellular effects of cafestol acetate’s action are diverse. It can increase serum cholesterol levels , but it may also have beneficial effects, such as decreasing serum lipoprotein (a) concentrations and attenuating fibrosis . In cancer cells, it exhibits pro-apoptotic, cytotoxic, anti-proliferative, and anti-migratory properties .
Action Environment
The action, efficacy, and stability of cafestol acetate can be influenced by various environmental factors. For instance, the type of coffee brew can affect the amount of cafestol acetate ingested, as it is present in higher amounts in unfiltered coffee like Turkish coffee . Furthermore, the impact of cafestol acetate on health can vary depending on individual dietary habits and genetic factors .
Safety and Hazards
When handling Cafestol acetate, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h7,10,15,17,19,24H,3-6,8-9,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGGVIKFNQSFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cafestol acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




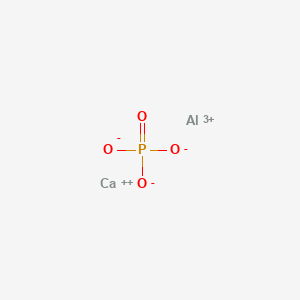
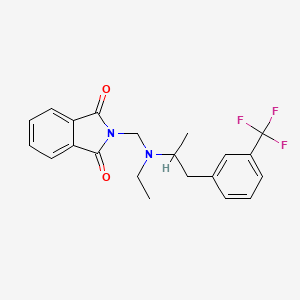



![2-[[4-(Hydroxyamino)-4-oxo-2-[phenyl(tritio)methyl]-2-tritiobutanoyl]amino]acetic acid](/img/structure/B1201849.png)


![1-(2-{2-[Bis(2-chloroethyl)amino]ethoxy}-5-nitrophenyl)butan-1-one](/img/structure/B1201854.png)

